

Application Note: Characterization of Azodicarbonamide Foam Cell Structure using Scanning Electron Microscopy (SEM)

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Compound of Interest

Compound Name: Azodicarbonamide

Cat. No.: B1663908

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Introduction

Azodicarbonamide (ADC) is a widely used chemical blowing agent in the polymer industry to create foamed materials.[1][2] The decomposition of ADC releases gases like nitrogen, carbon monoxide, and carbon dioxide, which form the cellular structure within the polymer matrix.[2][3][4] The morphology of this cellular structure—including cell size, density, and uniformity—is critical as it directly influences the final physical and mechanical properties of the foam, such as density, thermal conductivity, and compression strength.[5][6] Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing and quantifying the microscale features of these foams, providing high-resolution images of the cell structure.[7][8] This application note details the use of SEM for the qualitative and quantitative analysis of cell structure in ADC-foamed polymers.

Principle of SEM for Foam Analysis

SEM utilizes a focused beam of electrons to scan the surface of a sample.[9] As the electron beam interacts with the specimen, it generates various signals, including secondary electrons (SE) and backscattered electrons (BSE).[10] For morphological analysis of foams, secondary electrons are primarily used as they provide detailed topographical information of the sample's surface with excellent depth of field, revealing the intricate 3D nature of the foam's cellular walls and pores.[9][10]

Since polymers are typically non-conductive, a preparatory step of coating the foam sample with a thin layer of a conductive material (e.g., gold or platinum) is necessary to prevent the accumulation of static charge on the surface during imaging.[8][9]

Applications

SEM analysis of ADC foams is crucial for:

- **Morphological Characterization:** Visualizing the cell shape (circular, elliptical), cell wall thickness, and identifying open vs. closed-cell structures.[1][11]
- **Quantitative Analysis:** Measuring key structural parameters such as average cell size, cell size distribution, and cell density (cells per unit volume).[5][6]
- **Process Optimization:** Understanding how processing parameters (e.g., temperature, pressure) and formulation variables (e.g., ADC concentration) affect the final cell structure.[3][12] For instance, increasing the ADC content generally leads to a decrease in cell size and an increase in cell density up to an optimal concentration.[3]
- **Failure Analysis:** Investigating defects within the foam structure, such as cell coalescence, large voids, or non-uniform cell distribution, which can adversely affect material performance.[1]

Experimental Protocols

1. Protocol for Sample Preparation

Proper sample preparation is critical for obtaining high-quality SEM images that accurately represent the foam's internal structure.

- **Objective:** To create a clean fracture surface that reveals the internal cell morphology without introducing artifacts.
- **Materials:**
 - **Azodicarbonamide** foam sample
 - Liquid nitrogen

- Insulated container (e.g., Dewar flask)
- Tongs
- Scalpel or razor blade
- Safety glasses and cryogenic gloves
- Procedure:
 - Cut a representative piece of the foam sample, approximately 5 mm x 5 mm.
 - Pour liquid nitrogen into an insulated container in a well-ventilated area.
 - Using tongs, carefully immerse the foam sample into the liquid nitrogen for 1-2 minutes, or until boiling subsides. This process, known as cryo-fracturing, makes the polymer brittle.
 - Remove the frozen sample from the liquid nitrogen with tongs and place it on a hard, clean surface.
 - Immediately fracture the sample by applying sharp pressure with a pre-chilled scalpel or by snapping it with the tongs. This creates a clean break that follows the cellular structure.
[8]
 - Allow the fractured pieces to return to room temperature in a desiccator to prevent moisture condensation.

2. Protocol for SEM Sample Mounting and Coating

- Objective: To securely mount the sample and apply a conductive coating to prevent charging under the electron beam.[9]
- Materials:
 - Fractured foam sample
 - Aluminum SEM stubs
 - Double-sided carbon adhesive tabs

- Sputter coater with a gold or gold-palladium target
- Tweezers
- Compressed air or nitrogen duster
- Procedure:
 - Place a carbon adhesive tab onto the surface of an aluminum SEM stub.
 - Using tweezers, carefully place the fractured foam sample onto the adhesive tab with the fractured surface facing up.
 - Gently press the sample onto the tab to ensure it is securely mounted.
 - Use a compressed air duster to remove any loose debris from the sample surface and stub.
 - Place the stub into the chamber of a sputter coater.
 - Evacuate the chamber to the required vacuum level.
 - Sputter a thin (typically 10-20 nm) layer of gold or a similar conductive metal onto the sample surface. The coating should be thick enough to ensure conductivity but not so thick as to obscure fine surface details.[\[10\]](#)

3. Protocol for SEM Imaging and Analysis

- Objective: To acquire high-resolution images of the foam's cell structure and perform quantitative analysis.
- Equipment:
 - Scanning Electron Microscope (SEM)
 - Image analysis software (e.g., ImageJ, Fiji)[\[3\]](#)
- Procedure:

- SEM Imaging:
 - Load the coated sample into the SEM chamber.
 - Evacuate the chamber to high vacuum.
 - Apply an accelerating voltage, typically between 5-15 kV. A lower voltage is often preferred for polymer samples to minimize beam damage.[\[13\]](#)
 - Use the secondary electron detector (SED) for topographical imaging.[\[10\]](#)
 - Navigate to a representative area of the fractured surface.
 - Adjust magnification, focus, and stigmatism to obtain sharp, clear images. Capture images at various magnifications (e.g., 50x for overview, 200x for detailed cell analysis).
- Image Analysis:
 - Import the captured SEM images into image analysis software like ImageJ.[\[3\]](#)
 - Set the scale of the image using the scale bar from the SEM micrograph.
 - Convert the image to 8-bit and apply a threshold to create a binary image where cells and cell walls are distinct.
 - Use the software's particle analysis tools to measure the area or diameter of each cell.
 - Calculate the average cell size and cell size distribution from these measurements.
 - Cell density (N_0), the number of cells per cubic centimeter of the unfoamed polymer, can be calculated using the following equation:
 - $N_0 = (n / A)^{(3/2)} * (1 - V_f)$
 - Where 'n' is the number of cells in the micrograph, 'A' is the area of the micrograph in cm^2 , and ' V_f ' is the void fraction of the foam.[\[6\]](#)

Quantitative Data

The concentration of **Azodicarbonamide** significantly impacts the resulting foam morphology. The tables below summarize representative data from studies on different polymer systems.

Table 1: Effect of **Azodicarbonamide** (ADC) Content on Low-Density Polyethylene (LDPE) Foam Properties[3]

ADC Content (wt%)	Relative Density	Average Cell Size (µm)	Cell Density (cells/cm ³)
1.2	0.2	~100	1.2×10^6
10.0	0.2	~40	1.8×10^7
15.0	0.2	~45	1.2×10^7
20.0	0.2	~50	9.0×10^6

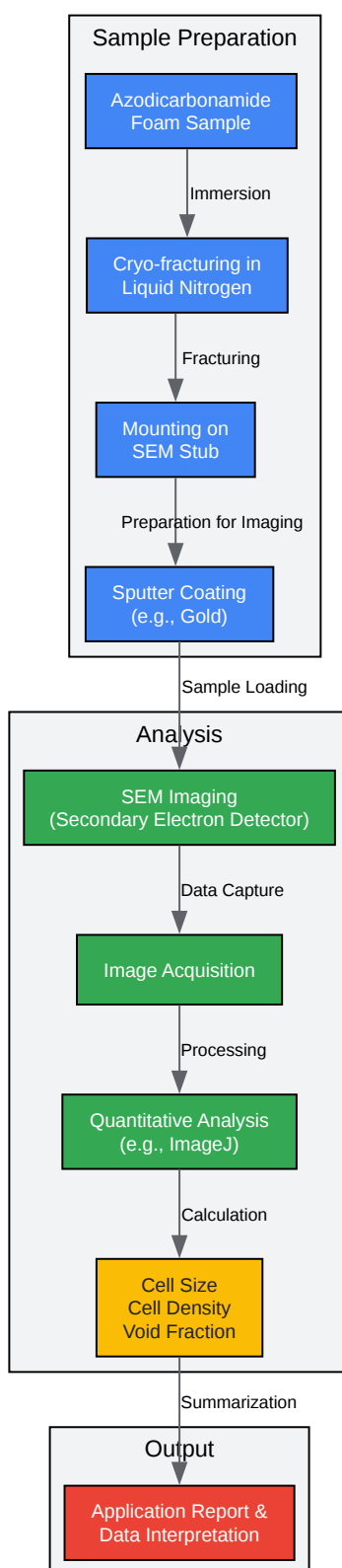
Data is approximated from graphical representations in the source material.[3]

Table 2: Effect of **Azodicarbonamide**-based CBA Content on Poly(Lactic Acid) (PLA) Foam Properties[6]

CBA Content (wt%)	Foam Density (g/cm ³)	Void Fraction (%)	Cell Population Density (cells/cm ³)
2	0.53	57.61	4.82×10^5

Data corresponds to PLA type 8052D processed at 190°C.[6]

Workflow and Diagrams



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